3-Amino-5-(2-furyl)pyrazole

Descripción

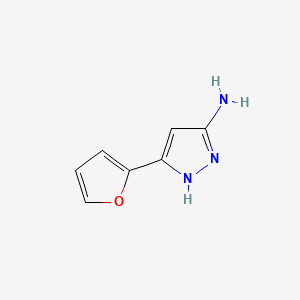

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(furan-2-yl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNZHICOWTVWOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335159 | |

| Record name | 5-(Furan-2-yl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96799-02-9 | |

| Record name | 5-(Furan-2-yl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-(2-furyl)pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 5 Furan 2 Yl 1h Pyrazol 3 Amine and Structural Analogs

Historical Evolution of Pyrazole (B372694) and Furan (B31954) Ring Synthesis

The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883. wikipedia.org A classical method for synthesizing the parent pyrazole from acetylene (B1199291) and diazomethane (B1218177) was later developed by Hans von Pechmann in 1898. wikipedia.org Historically, the most common and enduring method for preparing substituted pyrazoles is the Knorr-type reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. wikipedia.orgnih.gov This fundamental reaction, first reported in 1883, can lead to the formation of two regioisomers depending on the substitution pattern of the starting materials. nih.gov Another early method, discovered by Buchner in 1889, involved the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. globalresearchonline.net

The history of furan chemistry dates back to 1780 when Carl Wilhelm Scheele first described a furan derivative, 2-furoic acid. wordpress.comwikipedia.org Furan itself was first prepared by Heinrich Limpricht in 1870, who initially named it "tetraphenol". wordpress.comwikipedia.org Early synthetic methods often relied on the thermal decomposition of pentose-containing materials, such as cellulosic solids, particularly pine wood. wordpress.com A significant advancement was the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with a dehydrating agent like phosphorus pentoxide to form the furan ring. wikipedia.orgpharmaguideline.com The Feist-Benary synthesis, another classical method, involves the reaction of an α-halo ketone with a β-dicarbonyl compound. wikipedia.orgpharmaguideline.com

Contemporary Methodologies for the Preparation of 5-(furan-2-yl)-1H-pyrazol-3-amine

The synthesis of 5-(furan-2-yl)-1H-pyrazol-3-amine involves the strategic formation of the pyrazole core, integration of the furan moiety, and introduction of the amine functionality.

Cyclization Reactions for Pyrazole Core Formation

The formation of the pyrazole ring remains a cornerstone of synthesizing compounds like 5-(furan-2-yl)-1H-pyrazol-3-amine. Modern approaches continue to utilize and refine classical methods.

Condensation of 1,3-Dicarbonyl Compounds with Hydrazines: This remains a widely used and versatile method. wikipedia.orgnih.gov The reaction of a β-diketone with hydrazine or its derivatives leads to the formation of the pyrazole ring. nih.gov For the synthesis of 5-substituted-3-aminopyrazoles, a β-ketonitrile is a common starting material, which upon reaction with hydrazine, cyclizes to form the desired aminopyrazole. beilstein-journals.orgmdpi.com

From α,β-Unsaturated Systems: The reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives is another established route. This typically proceeds through a pyrazoline intermediate which is then oxidized to the aromatic pyrazole. mdpi.comnih.gov Similarly, α,β-unsaturated nitriles bearing a leaving group at the β-position can react with hydrazines to directly yield 5-aminopyrazoles. mdpi.com

1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a 1,3-dipole, such as a nitrile imine generated in situ from a hydrazonoyl halide, with a dipolarophile like an alkyne or alkene. nih.govmdpi.com This approach offers a high degree of control over the substitution pattern of the resulting pyrazole.

From Hydrazones: The cyclization of α,β-alkynic hydrazones can be triggered by electrophilic reagents to form substituted pyrazoles. mdpi.com Additionally, a one-pot cyclization of a hydrazone with diethyl oxalate (B1200264) has been reported for the synthesis of pyrazoles. nih.gov

A summary of common starting materials for pyrazole synthesis is presented in the table below.

| Starting Material Class | Reagent Example | Product Type | Reference |

| 1,3-Diketones | Acetylacetone | Substituted Pyrazoles | wikipedia.orgnih.gov |

| β-Ketonitriles | Benzoylacetonitrile | 5-Aminopyrazoles | beilstein-journals.org |

| α,β-Unsaturated Ketones | Chalcones | Pyrazoles (via pyrazolines) | mdpi.comnih.gov |

| Acetylenic Ketones | Phenylpropynone | Substituted Pyrazoles | mdpi.com |

| Hydrazonoyl Halides | N-Aryl-C-ethoxycarbonylhydrazonoyl chloride | Substituted 5-Aminopyrazoles | beilstein-journals.org |

Synthetic Routes for Furan Moiety Integration

The furan ring can be introduced either as a pre-formed substituent on one of the pyrazole precursors or formed during the synthetic sequence.

A direct approach involves using a furan-containing starting material. For instance, a furyl-substituted β-diketone or β-ketonitrile can be reacted with hydrazine to directly construct the 5-(furan-2-yl)pyrazole core. A study by Abd El-Wahab et al. demonstrated the synthesis of 3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde starting from a naphthofuran-containing hydrazone, showcasing the integration of a furanoid system prior to pyrazole formation. researchgate.net Another protocol describes the synthesis of pyrazol-5-ylvinyl ketones using furfuryl ketones as a triketone equivalent. rsc.org

Alternatively, the furan ring can be constructed on a pre-existing pyrazole scaffold, although this is less common for the target compound.

Advanced Approaches for Amine Functionality Introduction in Heterocycles

The 3-amino group in 5-(furan-2-yl)-1H-pyrazol-3-amine is crucial for its chemical properties and potential applications. nih.gov The introduction of an amino group into the pyrazole ring is often achieved by using a nitrogen-containing precursor during the cyclization reaction.

From β-Ketonitriles: As mentioned, the reaction of β-ketonitriles with hydrazine is a primary method for producing 5-aminopyrazoles. beilstein-journals.org The cyano group is converted into the amino group during the cyclization process.

From Alkoxyacrylonitriles: The reaction of monosubstituted hydrazines with alkoxyacrylonitriles can yield either 3- or 5-substituted aminopyrazoles depending on the reaction conditions. thieme-connect.com Kinetic control (basic conditions at low temperatures) favors the 3-aminopyrazole (B16455) isomer, while thermodynamic control (neutral conditions at elevated temperatures) leads to the 5-aminopyrazole. thieme-connect.com

Multicomponent Reactions: One-pot, multicomponent reactions have emerged as efficient strategies. For example, the synthesis of 3-amino-1,4,5-trisubstituted pyrazoles has been achieved through a three-component condensation reaction. nih.gov

Post-cyclization Amination: While less direct for the target compound, methods for the amination of a pre-formed pyrazole ring exist. However, these often require specific activation of the pyrazole ring.

The regioselectivity of the reaction between unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is a critical factor in determining the final substitution pattern of the pyrazole ring. nih.gov

Emerging Catalytic and Green Chemistry Innovations in 5-(furan-2-yl)-1H-pyrazol-3-amine Synthesis

Recent research has focused on developing more sustainable and efficient synthetic methods, including the use of novel catalysts and green reaction conditions.

Photoredox and Transition Metal Catalysis for Heterocyclic Annulation

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. acs.orgacs.orgnih.gov A relay visible-light photoredox catalysis strategy has been developed for the synthesis of pyrazole derivatives through a formal [4+1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds. acs.orgacs.orgnih.gov This method involves multiple photocatalytic cycles and allows for the efficient construction of the pyrazole scaffold. acs.orgacs.orgnih.gov Ru(bpy)₃(PF₆)₂ is a common photocatalyst used in such transformations. mdpi.com

Transition Metal Catalysis: Transition metals, particularly copper and palladium, play a significant role in modern pyrazole synthesis. researchgate.netrsc.org Copper-catalyzed reactions have been employed for the aerobic oxidative cyclization of β,γ-unsaturated hydrazones to form pyrazoles. organic-chemistry.org Furthermore, copper-catalyzed domino C-N coupling and hydroamination reactions provide efficient routes to pyrazole derivatives. nih.gov Palladium-catalyzed cross-coupling reactions are also valuable for the functionalization of pre-formed pyrazole rings, although this is more relevant for creating analogs of the target compound. researchgate.net

The table below summarizes some of the innovative catalytic approaches.

| Catalytic Approach | Catalyst Example | Reaction Type | Product | Reference |

| Photoredox Catalysis | Ir(ppy)₃ | [4+1] Annulation | Pyrazole Derivatives | acs.orgacs.orgnih.gov |

| Photoredox Catalysis | Ru(bpy)₃(PF₆)₂ | Cycloaddition | 1,4-Disubstituted Pyrazoles | mdpi.com |

| Transition Metal Catalysis | Cu₂O | Aerobic Oxidative Cycloaddition | Substituted Pyrazoles | organic-chemistry.org |

| Transition Metal Catalysis | CuI | Domino C-N Coupling/Hydroamination | Pyrazole Derivatives | nih.gov |

| Green Chemistry | [Et₃NH][HSO₄] | One-pot Three-component Condensation | 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) | researchgate.net |

| Green Chemistry | Nano-ZnO | Condensation | 3-Methyl-1-phenyl-1H-pyrazol-5-ol | nih.gov |

Multi-Component and One-Pot Reaction Sequences

Multi-component reactions (MCRs) and one-pot syntheses represent highly efficient strategies in organic chemistry, offering advantages such as reduced reaction times, lower costs, and decreased waste generation by minimizing intermediate isolation and purification steps. nih.gov These approaches are increasingly applied to the synthesis of complex heterocyclic systems like pyrazoles. nih.govbeilstein-journals.org

The synthesis of 5-substituted-1H-pyrazol-3-amines and their analogs can be achieved through various one-pot sequences. A prevalent method for synthesizing 3(5)-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine. chim.itarkat-usa.org While this is traditionally a two-component reaction, it can be integrated into one-pot sequences where the β-ketonitrile is generated in situ. Another powerful approach is the three-component reaction involving an aldehyde, an active methylene (B1212753) nitrile (like malononitrile), and a hydrazine derivative. researchgate.netsemanticscholar.org For instance, a three-component reaction of an aryl aldehyde, malononitrile, and phenylhydrazine (B124118) has been reported as an efficient process. researchgate.net

A specific example for a structural analog, 3-(Furan-2-yl)-5-methyl-1H-pyrazole, has been synthesized via a three-component reaction in water, highlighting the utility of this approach for furan-substituted pyrazoles. longdom.org Similarly, pyrano[2,3-c]pyrazole derivatives bearing a furan moiety have been assembled through four-component reactions, demonstrating the feasibility of constructing complex fused systems in a single step. researchgate.net One-pot protocols have also been developed for the synthesis of 1-aryl-3-trifluoromethylpyrazoles, which involves the in situ generation of nitrile imines that then react in a cascade sequence. acs.orgnih.gov These methods often exhibit broad functional group tolerance and are scalable. acs.orgnih.gov

A general one-pot strategy for substituted 5-aminopyrazoles involves the reaction of a β-ketoamide, an aryl or alkyl hydrazine, and Lawesson's reagent, which are heated together to yield the target compound. researchgate.net Although a specific multi-component reaction for the direct synthesis of 5-(furan-2-yl)-1H-pyrazol-3-amine is not extensively detailed in the literature, the principles of MCRs are readily applicable. A hypothetical one-pot, three-component synthesis could involve the reaction of a furan-containing aldehyde, a nitrile source, and hydrazine under conditions that facilitate a tandem Knoevenagel condensation and cyclization sequence. semanticscholar.org

Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to mitigate environmental impact. researchgate.netnih.govpharmacognosyjournal.net These protocols focus on the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. nih.gov

A key aspect of green pyrazole synthesis is the replacement of hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695). nih.govckthakurcollege.net Water is particularly attractive due to its availability, non-toxicity, and non-flammability. ckthakurcollege.net Several multi-component reactions for synthesizing pyrazole derivatives, including pyrano[2,3-c]pyrazoles and other functionalized pyrazoles, have been successfully performed in aqueous media. longdom.orgresearchgate.netckthakurcollege.net The use of water can sometimes even accelerate reaction rates. ckthakurcollege.net Solventless, or solid-state, reactions provide another green alternative, where a diketone and a hydrazine can be condensed at room temperature, often with only a catalytic amount of acid, to produce pyrazoles in high yields. rsc.org

The use of catalysts that are efficient and recyclable is another cornerstone of green pyrazole synthesis. Nano-catalysts, such as nano-ZnO or CoCeO₂, have been employed effectively. ckthakurcollege.netnih.gov These catalysts often require only mild reaction conditions, can be used in small quantities, and can be recovered and reused multiple times without significant loss of activity. ckthakurcollege.net For example, a green protocol for synthesizing 1,3,5-substituted pyrazoles utilized a nano-ZnO catalyst and achieved excellent yields with short reaction times. nih.gov

Energy efficiency is addressed through methods like microwave and ultrasound-assisted synthesis. nih.govpharmacognosyjournal.net Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. nih.govpharmacognosyjournal.net The combination of microwave heating with an eco-friendly solvent such as an H₂O–ethanol mixture has been successfully used in the four-component synthesis of pyrano[2,3-c]pyrazole derivatives. nih.gov

A proposed environmentally benign protocol for synthesizing 5-(furan-2-yl)-1H-pyrazol-3-amine would involve the condensation of 3-(furan-2-yl)-3-oxopropanenitrile with hydrazine hydrate (B1144303) in an aqueous or ethanol medium, potentially accelerated by microwave irradiation or a reusable solid acid catalyst. This approach would minimize waste, reduce energy consumption, and avoid the use of volatile organic solvents.

Methodological Aspects of Compound Isolation and Purity Assessment

Following the synthesis of 5-(furan-2-yl)-1H-pyrazol-3-amine and its analogs, rigorous isolation and purification are essential to obtain the compound in a form suitable for subsequent applications. The final step is a thorough purity assessment to confirm the identity and quality of the product.

Isolation and Purification: The initial isolation of the crude product from the reaction mixture is commonly achieved by precipitation and filtration. orgsyn.org If the product is a solid and insoluble in the reaction solvent (especially in aqueous media), it can be collected by simple vacuum filtration. orgsyn.org The collected solid, or filter cake, is typically washed with a suitable solvent, such as cold water or ethanol, to remove residual reagents and soluble impurities. orgsyn.org

Further purification is often necessary to remove byproducts and achieve high purity. The most common methods include:

Recrystallization: This technique involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. The pure compound crystallizes out, leaving impurities behind in the solvent.

Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a standard purification technique. nih.gov A solvent system (eluent) is chosen that allows the components of the mixture to move through the silica gel at different rates, enabling their separation. The fractions are collected and the solvent is evaporated to yield the pure compound.

Sublimation: For compounds that are volatile solids, vacuum sublimation can be an effective purification method. orgsyn.org

Purity and Structural Assessment: Once purified, the identity and purity of the compound must be confirmed. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for assessing the purity of the final compound. researchgate.net A validated HPLC method can detect and quantify even trace impurities. The analysis involves injecting a solution of the compound onto a column (e.g., a C18 column) and eluting it with a mobile phase (e.g., a mixture of acetonitrile (B52724) and water). researchgate.net The compound's purity is determined by the percentage of the total peak area that corresponds to the main product peak, which has a characteristic retention time. researchgate.net

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are indispensable for structural elucidation. nih.gov ¹H-NMR provides information about the number and types of protons and their neighboring environments, while ¹³C-NMR reveals the carbon framework of the molecule. The chemical shifts, splitting patterns, and integration of the signals confirm the presence of the furan and pyrazole rings and the amine group. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. nih.gov Characteristic absorption bands for the N-H bonds of the amine and the pyrazole ring, as well as C=N and C=C bonds within the heterocyclic rings, would be expected. mdpi.com

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions, providing confirmation of the molecular formula. longdom.org

Elemental Analysis: This method provides the percentage composition of elements (C, H, N), which can be compared with the theoretical values calculated from the molecular formula to further verify the compound's identity. nih.gov

For unambiguous structural confirmation, especially for new compounds or to determine specific tautomeric forms or crystal packing, single-crystal X-ray diffraction can be utilized. nih.gov

Pharmacological Profiling and Biological Evaluation of 5 Furan 2 Yl 1h Pyrazol 3 Amine

In Vitro Assays for Activity Determination

The in vitro evaluation of a compound's biological activity is a foundational step in the drug discovery process. It involves a suite of assays designed to characterize the compound's interaction with specific biological targets and its effects on cellular functions. For 5-(furan-2-yl)-1H-pyrazol-3-amine, this process would involve determining its enzymatic inhibition, receptor binding affinity, and impact on cell viability and growth.

Enzymatic Inhibition Kinetics and Potency Assessment

Enzymes are critical targets for therapeutic intervention. The inhibitory activity of novel compounds against specific enzymes is assessed to understand their potential efficacy. The pyrazole (B372694) scaffold is a well-established pharmacophore known to exhibit inhibitory activity against a range of enzymes. nih.gov

Kinetic studies are essential to characterize the mechanism of inhibition, which can be competitive, noncompetitive, uncompetitive, or mixed. uobaghdad.edu.iqresearchgate.netkhanacademy.org These studies involve measuring the rate of an enzymatic reaction at varying concentrations of the substrate and the inhibitor. mdpi.com Key parameters derived from these assays include the Michaelis-Menten constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the inhibition constant (Ki), which quantifies the inhibitor's potency. uobaghdad.edu.iq

While specific enzymatic inhibition data for 5-(furan-2-yl)-1H-pyrazol-3-amine is not extensively detailed in the available literature, the broader class of pyrazole derivatives has demonstrated significant inhibitory potential against various enzymes. For instance, certain acylated 1H-pyrazol-5-amines have been identified as potent thrombin inhibitors, with IC50 values in the nanomolar range. nih.govmdpi.com Other pyrazole derivatives have shown inhibitory activity against epidermal growth factor receptor (EGFR) kinase and acetylcholinesterase. nih.govekb.eg The inhibitory potential of pyrazole against alcohol dehydrogenase has also been characterized through competitive inhibition plots. researchgate.net

Table 1: Examples of Enzymatic Inhibition by Pyrazole Derivatives

| Pyrazole Derivative Class | Target Enzyme | Reported Potency |

|---|---|---|

| Acylated 1H-pyrazol-5-amines | Thrombin (FIIa) | IC50 = 16–80 nM nih.govmdpi.com |

| N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives | Pancreatic Lipase (PL) | 93±1.12% inhibition europeanreview.org |

| 3,4-dimethylphenyl-pyrazole-carbothioamide | EGFR Kinase | IC50 = 0.07 µM nih.gov |

| Pyrazole-based derivatives | Acetylcholinesterase (AChE) | 51.26 ± 0.02% inhibition ekb.eg |

| Pyrazole | Alcohol Dehydrogenase | Ki = 10.05 ± 0.03 µM researchgate.net |

This table presents data for various pyrazole derivatives to illustrate the therapeutic potential of the scaffold; it does not represent data for 5-(furan-2-yl)-1H-pyrazol-3-amine itself.

Receptor-Ligand Binding Affinity Studies

Receptor binding assays are used to measure the affinity of a compound for a specific receptor. These studies are crucial for understanding the compound's mechanism of action, particularly for targets like G-protein coupled receptors (GPCRs) or ion channels. The interaction is characterized by its high affinity, specificity, and saturability. nih.gov The dissociation constant (Kd) is a key parameter determined from these assays, representing the concentration of the ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. nih.gov

Specific receptor-ligand binding affinity studies for 5-(furan-2-yl)-1H-pyrazol-3-amine are not prominently available. However, research on related pyrazole structures indicates that this chemical class can interact with significant potency at receptor targets. For example, a novel pyrazole-based small molecule was identified as an agonist for the apelin receptor, a class A GPCR. duke.edu Initial screening identified a lead compound with a binding affinity (Ki) of 5.2 µM, which was subsequently optimized to a more potent analog with a Ki of 1.3 µM. duke.edu This demonstrates the capacity of the pyrazole core to serve as a scaffold for developing receptor-active compounds. Further investigations would be required to determine if 5-(furan-2-yl)-1H-pyrazol-3-amine possesses affinity for the apelin receptor or other biological receptors.

Cellular Proliferation and Viability Assays

Cellular proliferation and viability assays are fundamental in drug discovery, especially in oncology, to determine a compound's cytotoxic or cytostatic effects. nih.govscispace.com These assays measure the number of healthy, metabolically active cells in a population. licorbio.com A variety of methods are employed, often relying on the measurement of metabolic activity, membrane integrity, or DNA synthesis. semanticscholar.orgsigmaaldrich.com

Commonly used techniques include colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS assays. scispace.comnih.govsciltp.com In these assays, mitochondrial dehydrogenases in viable cells convert a tetrazolium salt into a colored formazan product, the amount of which is proportional to the number of living cells. sigmaaldrich.comnih.gov Other methods include ATP-based luminescent assays, which quantify ATP as a marker of metabolically active cells, and dye exclusion assays that use dyes like trypan blue or propidium iodide to identify cells with compromised membrane integrity. researchgate.net

Numerous studies have highlighted the anti-proliferative activities of pyrazole-containing compounds against various human cancer cell lines. mdpi.com For instance, a series of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones were evaluated for their in vitro anticancer activities against HepG2 (liver), MCF7 (breast), and A549 (lung) cancer cell lines. nih.gov Another study on pyrazole compounds demonstrated their ability to overcome common drug-resistance mechanisms in several cancer cell lines. nih.gov One 5-aminopyrazole derivative showed potent cytotoxic activity, inhibiting cell proliferation by over 90% in multiple cancer cell lines, including those from non-small cell lung cancer, colon cancer, and prostate cancer. mdpi.com

Table 2: In Vitro Anti-Proliferative Activity of a 3-(furan-2-yl)pyrazolyl Derivative (Compound 7g)

| Cell Line | Cancer Type | IC50 (µM) nih.gov |

|---|---|---|

| HepG2 | Liver Carcinoma | 2.0 ± 0.11 |

| MCF7 | Breast Adenocarcinoma | 2.5 ± 0.13 |

| A549 | Lung Carcinoma | 3.9 ± 0.21 |

| BJ1 | Normal Skin Fibroblasts | >100 |

This table shows the inhibitory concentration (IC50) for a chalcone (B49325) derivative containing the 3-(furan-2-yl)pyrazolyl moiety, illustrating the potential cytotoxicity of this structural class against cancer cells while showing selectivity over normal cells.

In Vivo Efficacy Models and Preclinical Investigations

Following in vitro characterization, promising compounds advance to in vivo studies to assess their efficacy and pharmacokinetic profiles in a complex biological system. These preclinical investigations utilize established animal models that mimic human diseases.

Established Animal Models for Disease Pathophysiology

Animal models are indispensable for understanding disease mechanisms and for evaluating the therapeutic efficacy of new drug candidates before human clinical trials. nih.gov The choice of model depends on the therapeutic area of interest. For compounds with potential anti-inflammatory, anti-cancer, or neuroprotective properties, a range of validated animal models exists. nih.govresearchgate.net

Given the known biological activities of pyrazole derivatives, several animal models are relevant for evaluating 5-(furan-2-yl)-1H-pyrazol-3-amine:

Inflammatory Disease Models: The anti-inflammatory activity of pyrazole compounds has been investigated using the carrageenan-induced rat paw edema model, a standard for acute inflammation. nih.gov

Neurodegenerative Disease Models: A study on novel furan-2-yl-1H-pyrazoles found they could inhibit the aggregation of α-synuclein, a key pathological feature of Parkinson's disease. nih.govgriffith.edu.au This suggests that animal models of Parkinson's, which often involve the induction of α-synuclein pathology, would be appropriate for in vivo efficacy testing. researchgate.net

Depression Models: The antidepressant potential of pyrazoline derivatives has been evaluated in mice using behavioral despair models like the forced swim test and tail suspension test. nih.gov

Oncology Models: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to test the anti-tumor efficacy of novel compounds.

Pharmacokinetic and Pharmacodynamic Characterization of 5-(furan-2-yl)-1H-pyrazol-3-amine

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Pharmacodynamics (PD) refers to the biochemical and physiological effects of the drug on the body. Understanding the PK/PD relationship is critical for optimizing a drug's therapeutic index.

Therapeutic Applications and Disease-Specific Research Avenues

The unique structural characteristics of the furan-pyrazole core, featuring a five-membered aromatic furan (B31954) ring coupled with a five-membered pyrazole ring containing two adjacent nitrogen atoms, bestow upon it the ability to interact with a variety of biological targets. researchgate.net This has prompted extensive research into its potential as a therapeutic agent across several disease categories.

Derivatives of the 3-(furan-2-yl)pyrazole scaffold have been a focal point of anticancer research, with numerous studies highlighting their potential to inhibit the growth of various cancer cell lines. A significant body of work has concentrated on hybrid chalcone derivatives, which have demonstrated notable cytotoxic effects.

In one study, novel chalcone derivatives incorporating the 3-(furan-2-yl)pyrazolyl moiety were synthesized and evaluated for their in vitro anticancer activities against four human cancer cell lines: hepatocellular carcinoma (HepG2), Caucasian breast adenocarcinoma (MCF7), and lung carcinoma (A549), as well as normal skin fibroblasts (BJ1). One particular compound, featuring a thiophene ring linked to the pyrazole, emerged as a highly promising agent. It exhibited potent activity against A549 lung cancer cells with an IC₅₀ value of 27.7 µg/ml and against HepG2 liver cancer cells with an IC₅₀ value of 26.6 µg/ml. These values were comparable to the reference drug, doxorubicin (B1662922).

Further investigation into the mechanism of action on lung and liver cancer cell lines revealed that the compound could significantly alter the expression of cancer-related genes. For instance, in lung cancer cells, it led to a decrease in the expression of AMY2A and FOXG1 genes. In liver cancer cells, it affected the expression of PKM and PSPH genes. Moreover, the compound was shown to induce DNA damage and fragmentation in the treated cancer cell lines, suggesting apoptosis as a potential mechanism of its anti-tumorigenic action.

Another study focused on (3-(furan-2-yl)pyrazol-4-yl)chalcones and their cytotoxic effects on the A549 lung carcinoma cell line. The research aimed to enhance the cytotoxic effect by adding different groups to a lead structure. The results indicated that various chalcone derivatives exhibited a range of cytotoxicity, with some showing moderate effects against lung cancer cells. The study also tested these compounds against healthy lung cells (Wi38) to assess their selectivity, finding that some derivatives had a less toxic effect on normal cells.

The table below summarizes the cytotoxic activity of selected furan-pyrazole derivatives against various cancer cell lines.

| Compound Derivative | Cancer Cell Line | Activity (IC₅₀ µg/ml) | Reference Drug | Reference Drug Activity (IC₅₀ µg/ml) |

|---|---|---|---|---|

| Pyrazolyl-Chalcone Hybrid (7g) | A549 (Lung Carcinoma) | 27.7 | Doxorubicin | 28.3 |

| Pyrazolyl-Chalcone Hybrid (7g) | HepG2 (Hepatocellular Carcinoma) | 26.6 | Doxorubicin | 21.6 |

| (3-(furan-2-yl)pyrazol-4-yl)chalcone derivatives | A549 (Lung Carcinoma) | Moderate Cytotoxicity | Not Specified | Not Specified |

The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents. mdpi.com Many clinically used non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, feature a pyrazole ring and function by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory cascade. nih.govdntb.gov.ua

Research into furan-pyrazole hybrids has explored their potential to act as anti-inflammatory agents. Studies on benzofuran–pyrazole-based compounds have evaluated their effects on inflammation. nih.gov In one such study, most of the tested compounds demonstrated substantial anti-inflammatory effects, assessed by the human red blood cell (HRBC) membrane stabilization method, with percentages ranging from 86.70% to 99.25%. nih.gov This assay suggests that these compounds can protect the lysosomal membrane from damage, thereby preventing the release of pro-inflammatory mediators.

The anti-inflammatory activity of pyrazole derivatives is often linked to their ability to inhibit COX enzymes. nih.govresearchgate.net While direct COX inhibition data for 5-(furan-2-yl)-1H-pyrazol-3-amine is not extensively detailed in the available literature, the broader class of pyrazole derivatives has shown significant promise in this area. For example, a novel pyrazole derivative, 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide, was identified as a potent and safe option for managing chronic inflammatory conditions due to its COX-2 inhibitory activity. nih.gov The structural similarities suggest that furan-pyrazole compounds could also exert their anti-inflammatory effects through similar mechanisms.

The furan-pyrazole scaffold has been investigated for its efficacy against a wide range of microbial pathogens, including bacteria and fungi. The hybridization of these two heterocyclic rings can lead to compounds with potent antimicrobial properties. nih.gov

Several studies have synthesized and screened furan-pyrazole derivatives for their antimicrobial activity. nih.govnih.gov In one study, new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes were synthesized and showed a pronounced effect on strains of Staphylococcus aureus and Escherichia coli, as well as fungi of the genus Candida. biointerfaceresearch.com Another investigation into benzofuran–pyrazole hybrids identified compounds with broad-spectrum antimicrobial activity. nih.gov The minimum inhibitory concentration (MIC) values for the most promising compounds ranged from 2.50 to 20.60 µg/mL against various bacterial and fungal strains. researchgate.net The mechanism of action for some of these compounds has been linked to the inhibition of DNA gyrase B, an essential bacterial enzyme. nih.gov

The antiviral potential of pyrazole derivatives is also an active area of research. nih.gov Studies have shown that compounds incorporating the pyrazole ring can inhibit the replication of a variety of RNA and DNA viruses. frontiersin.org For instance, certain pyrazole derivatives have been evaluated for their activity against Dengue virus (DENV-2), West Nile virus (WNV), and Herpes Simplex Virus (HSV-1). nih.govfrontiersin.org One study reported a series of 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles, with one compound showing superior antiviral activity against HSV-1 compared to the standard drug acyclovir, exhibiting an IC₅₀ of 0.02 µg/mL. nih.gov While research specifically on the antiviral properties of 5-(furan-2-yl)-1H-pyrazol-3-amine is emerging, the established antiviral activity of the broader pyrazole class underscores its potential in this therapeutic area. nih.gov

The table below presents the antimicrobial efficacy of selected furan-pyrazole derivatives.

| Compound Type | Microorganism | Activity (MIC) |

|---|---|---|

| Benzofuran–pyrazole hybrid (Compound 9) | S. aureus | 2.50 µg/mL |

| Benzofuran–pyrazole hybrid (Compound 9) | E. coli | 5.15 µg/mL |

| Benzofuran–pyrazole hybrid (Compound 10) | C. albicans | 10.30 µg/mL |

| Pyrazolyl-thiocarbothioamide derivative | Various bacteria and fungi | Promising results |

The unique chemical structure of pyrazole derivatives has made them attractive candidates for targeting disorders of the central nervous system (CNS). researchgate.net Research has demonstrated that these compounds can possess a range of neurological activities, including anticonvulsant effects and the ability to modulate processes involved in neurodegenerative diseases. researchgate.netnih.gov

A significant finding in this area involves the investigation of novel furan-2-yl-1H-pyrazoles for their ability to inhibit the aggregation of α-synuclein, a protein whose misfolding and aggregation are central to the pathogenesis of Parkinson's disease. griffith.edu.aunih.gov In an in vitro study, several synthesized furan-2-yl-1H-pyrazole compounds were found to disrupt α-synuclein aggregation with an efficacy comparable to a promising experimental drug, anle138b. griffith.edu.aunih.gov This suggests that the furan-pyrazole scaffold could be a valuable starting point for developing therapies aimed at halting the progression of Parkinson's disease and other synucleinopathies. researchgate.net

Furthermore, the anticonvulsant properties of pyrazole derivatives have been widely reported. researchgate.netnih.gov Studies in animal models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays, have shown that certain pyrazole compounds can significantly protect against seizures. nih.gov One study identified a pyrazole derivative as a potent anticonvulsant agent that also exhibited CNS depressant activity without causing behavioral alterations. nih.gov The furan moiety itself is present in various compounds with documented anticonvulsant activity, suggesting a synergistic potential when combined with the pyrazole core. researchgate.net These findings highlight the potential of furan-pyrazole derivatives in the development of new treatments for epilepsy and other seizure-related disorders.

Structure Activity Relationship Sar and Rational Design of 5 Furan 2 Yl 1h Pyrazol 3 Amine Derivatives

Identification of Structural Determinants for Biological Activity

The biological activity of 5-(furan-2-yl)-1H-pyrazol-3-amine derivatives is intricately linked to the spatial arrangement and electronic properties of its core components: the pyrazole (B372694) ring, the furan (B31954) moiety, and the primary amine group. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a crucial anchor for interactions with biological targets. nih.govmdpi.comrsc.org Its ability to participate in hydrogen bonding and its aromatic nature are key to its pharmacological profile. nih.gov

For instance, in the context of kinase inhibition, a common target for pyrazole-based compounds, the aminopyrazole core often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase. mdpi.comnih.gov The furan ring and substituents on the pyrazole can then be tailored to occupy specific hydrophobic pockets within the active site, thereby enhancing potency and selectivity. nih.gov The development of aminopyrazole-based inhibitors for Fibroblast Growth Factor Receptors (FGFR) has highlighted the importance of these interactions for achieving high potency against both wild-type and mutant forms of the enzymes. nih.gov

Synthetic Exploration of Analogs and Homologs of 5-(furan-2-yl)-1H-pyrazol-3-amine

The synthetic versatility of the 5-(furan-2-yl)-1H-pyrazol-3-amine scaffold allows for extensive exploration of its chemical space. nih.gov Modifications can be systematically introduced at various positions to probe the SAR and optimize biological activity.

Substituent Effects on the Pyrazole Ring System

The pyrazole ring offers multiple sites for substitution, primarily at the N1 position and the C4 position. Substitution at the N1-position of the pyrazole ring can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. For example, the introduction of different aryl or alkyl groups can modulate the molecule's lipophilicity and its orientation within a binding pocket. nih.gov In a series of 1H-pyrazole-3-carboxamide derivatives, modifications at the N1 position with various substituted phenyl rings were shown to influence their inhibitory activity against kinases like FLT3 and CDKs. mdpi.com

The C4 position of the pyrazole ring can also be functionalized to introduce additional interaction points or to fine-tune the electronic nature of the ring.

A study on pyrazole derivatives as anticancer agents demonstrated that the introduction of different substituents on the pyrazole ring can lead to compounds with varying potencies against different cancer cell lines. globalresearchonline.net

Modifications of the Furan Heterocycle

The furan ring is another key area for structural modification. The electronic nature of the furan ring can be altered by introducing electron-donating or electron-withdrawing substituents. For instance, studies on furan-ring fused chalcones have shown that substitutions on the furan moiety can significantly impact their antiproliferative activity. nih.gov While not directly on the 5-(furan-2-yl)-1H-pyrazol-3-amine scaffold, these findings suggest that similar modifications could be a viable strategy for modulating the biological activity of this class of compounds. The synthesis of furan derivatives with varied substitution patterns has been a focus of research to explore their diverse pharmacological activities. researchgate.net

Derivatization of the Primary Amine Functionality

The primary amine at the C3 position is a prime site for derivatization, allowing for the introduction of a wide range of functional groups to explore new interactions with biological targets. sigmaaldrich.com Acylation, sulfonylation, and the formation of Schiff bases or ureas are common strategies to modify this amine. nih.gov These modifications can introduce additional hydrogen bond donors or acceptors, hydrophobic groups, or charged moieties, leading to significant changes in biological activity. For example, the derivatization of the amino group in aminopyrazoles has been a key strategy in the development of potent kinase inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. ej-chem.org For pyrazole derivatives, QSAR models have been developed to predict their activity as inhibitors of various enzymes, including kinases. nih.gov These models typically use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a mathematical relationship with the observed biological activity.

Below is a hypothetical data table illustrating the type of data that would be used in a QSAR study for a series of 5-(furan-2-yl)-1H-pyrazol-3-amine derivatives, where R1, R2, and R3 represent different substituents on the pyrazole ring, furan ring, and amine group, respectively.

| Compound | R1 | R2 | R3 | LogP | Molecular Weight | Biological Activity (IC50, µM) |

| 1 | H | H | H | 1.5 | 149.15 | 10.2 |

| 2 | CH3 | H | H | 2.0 | 163.18 | 5.8 |

| 3 | H | Cl | H | 2.2 | 183.60 | 2.1 |

| 4 | H | H | COCH3 | 1.3 | 191.18 | 15.5 |

| 5 | Ph | H | H | 3.5 | 225.26 | 0.9 |

This table is for illustrative purposes only and does not represent actual experimental data.

Conformational Analysis and Ligand Efficiency Metrics

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis of 5-(furan-2-yl)-1H-pyrazol-3-amine and its derivatives can provide insights into the preferred spatial arrangement of the furan and pyrazole rings, which in turn influences their interaction with receptor sites. While specific conformational studies on this exact molecule are not widely reported, general principles of heterocyclic chemistry suggest that the molecule is likely to have a relatively planar conformation, although some rotation around the single bond connecting the two rings is possible.

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy per atom of a ligand to its target. It is a useful tool for optimizing lead compounds, as it helps in identifying small molecules that have a high binding affinity relative to their size. For pyrazole-based inhibitors, maximizing ligand efficiency is a key goal in the design process. researchgate.net By focusing on increasing the binding affinity without excessively increasing the molecular weight, researchers can develop more drug-like candidates.

The following table illustrates key ligand efficiency metrics that would be calculated for a series of compounds.

| Compound | IC50 (nM) | pIC50 | Molecular Weight ( g/mol ) | Ligand Efficiency (LE) |

| A | 500 | 6.3 | 350 | 0.25 |

| B | 100 | 7.0 | 400 | 0.23 |

| C | 20 | 7.7 | 450 | 0.22 |

| D | 5 | 8.3 | 500 | 0.21 |

This table is for illustrative purposes only and does not represent actual experimental data. LE is calculated as (1.37 * pIC50) / number of non-hydrogen atoms.

Mechanistic Elucidation and Molecular Target Identification for 5 Furan 2 Yl 1h Pyrazol 3 Amine

Investigation of Cellular Signaling Pathways

Currently, there are no published studies that specifically investigate the impact of 5-(furan-2-yl)-1H-pyrazol-3-amine on cellular signaling pathways. The aminopyrazole scaffold is known to be a "privileged structure" in medicinal chemistry, often serving as the core of molecules that target key signaling nodes. mdpi.com However, without dedicated research on this particular furan-substituted aminopyrazole, its effects on intracellular signaling cascades remain speculative.

Direct and Indirect Target Engagement Studies

Detailed target engagement studies for 5-(furan-2-yl)-1H-pyrazol-3-amine have not been reported in the available scientific literature. Such studies are crucial for identifying the direct molecular interactors of a compound and confirming its mechanism of action within a cellular context.

Kinase Profile and Selectivity Assessments (e.g., RET, SRC, c-Kit, Bcr-Abl inhibition)

There is no specific data available on the kinase inhibitory profile of 5-(furan-2-yl)-1H-pyrazol-3-amine. Kinase screening assays are fundamental for determining the potency and selectivity of a compound against a panel of kinases. While patents and research articles describe other aminopyrazole derivatives as inhibitors of kinases like the Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), this specific information is absent for 5-(furan-2-yl)-1H-pyrazol-3-amine in relation to RET, SRC, c-Kit, or Bcr-Abl. nih.govgoogle.com

Table 1: Kinase Inhibition Data for 5-(furan-2-yl)-1H-pyrazol-3-amine

| Kinase Target | Inhibition Data (IC₅₀/Kᵢ) | Source |

|---|---|---|

| RET | No data available | N/A |

| SRC | No data available | N/A |

| c-Kit | No data available | N/A |

| Bcr-Abl | No data available | N/A |

This table reflects the absence of specific inhibitory data for the compound .

Protein-Protein Interaction Modulations

No research has been published to indicate that 5-(furan-2-yl)-1H-pyrazol-3-amine functions by modulating protein-protein interactions. This class of molecular mechanism is an important area of drug discovery, but it has not been explored for this compound.

Genomic and Proteomic Profiling

Genomic and proteomic profiling are powerful tools for understanding the global cellular response to a compound and for generating hypotheses about its mechanism of action. However, no such studies have been published for 5-(furan-2-yl)-1H-pyrazol-3-amine.

Phenotypic Screening and Reverse Pharmacology Approaches

There is no information in the public domain describing the use of phenotypic screening or reverse pharmacology to identify the biological targets of 5-(furan-2-yl)-1H-pyrazol-3-amine. Phenotypic screens could potentially uncover novel activities for this compound, which could then be investigated through target deconvolution studies.

Analysis of Resistance Mechanisms and Off-Target Liabilities

Given that the primary molecular targets and biological activities of 5-(furan-2-yl)-1H-pyrazol-3-amine have not been established, there has been no investigation into potential mechanisms of acquired resistance or its off-target liabilities.

Computational Chemistry and in Silico Approaches in 5 Furan 2 Yl 1h Pyrazol 3 Amine Research

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of 5-(furan-2-yl)-1H-pyrazol-3-amine, docking studies are crucial for understanding how this scaffold might interact with the active sites of biological targets such as protein kinases, enzymes, or receptors. researchgate.netnih.gov For instance, studies on similar pyrazole (B372694) derivatives have shown that the aminopyrazole moiety can act as a versatile pharmacophore, forming key hydrogen bonds with the hinge region of many kinases. researchgate.net The furan (B31954) ring often engages in hydrophobic or pi-stacking interactions within the binding pocket.

Molecular dynamics (MD) simulations provide a deeper understanding by modeling the dynamic behavior of the ligand-protein complex over time. nih.gov For pyrazole derivatives, MD simulations can reveal the stability of the docked pose, the flexibility of the ligand within the active site, and the conformational changes in the protein upon binding. nih.govacs.org These simulations are essential for validating docking results and understanding the energetic landscape of the binding process. eurasianjournals.com

Virtual Screening and Ligand-Based Drug Design

Virtual screening (VS) is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. The 5-(furan-2-yl)-1H-pyrazol-3-amine scaffold is an attractive candidate for inclusion in such libraries due to its drug-like properties. In ligand-based drug design, the known structure of an active ligand is used to guide the design of new molecules.

Pharmacophore modeling, a key aspect of ligand-based design, identifies the essential three-dimensional arrangement of functional groups responsible for biological activity. For the 5-(furan-2-yl)-1H-pyrazol-3-amine scaffold, key pharmacophoric features would include a hydrogen bond donor (amino group), a hydrogen bond acceptor (pyrazole nitrogens), and an aromatic/hydrophobic region (furan ring). nih.gov These models are then used to screen databases for new compounds that match the pharmacophore, leading to the discovery of novel hits with potentially similar biological activity. nih.govnih.gov

Prediction of Pharmacokinetic and Toxicological Profiles

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) prediction is a critical step in early-stage drug discovery. japsonline.com These computational models predict the drug-likeness of a compound, helping to identify potential liabilities before costly synthesis and in vitro testing. nih.gov For 5-(furan-2-yl)-1H-pyrazol-3-amine and its derivatives, various parameters are calculated, such as lipophilicity (logP), molecular weight, topological polar surface area (TPSA), and adherence to rules like Lipinski's Rule of Five. japsonline.comalrasheedcol.edu.iq

Studies on similar pyrazole derivatives often show good predicted oral absorption and cell permeability. alrasheedcol.edu.iqjohnshopkins.edu Toxicity predictions can flag potential issues like mutagenicity or hepatotoxicity, guiding the design of safer analogues. japsonline.com

De Novo Design and Scaffold Hopping Methodologies

De novo design involves the computational creation of novel molecular structures from scratch, tailored to fit the binding site of a target protein. rsc.org The 5-(furan-2-yl)-1H-pyrazol-3-amine structure can serve as a fragment or starting point in such design algorithms, where software builds upon it to generate new, potentially more potent molecules.

Scaffold hopping is a widely used medicinal chemistry strategy to discover structurally novel compounds that retain the biological activity of a known parent molecule. researcher.lifeuca.fr This is often done to improve properties like potency or pharmacokinetics, or to find a new intellectual property space. drugbank.com Starting with the 5-(furan-2-yl)-1H-pyrazol-3-amine core, a scaffold hopping approach might involve:

Replacing the furan ring with other five- or six-membered heterocycles (e.g., thiophene, pyridine, thiazole) to explore different interactions. nih.govmdpi.com

Altering the pyrazole core to an isomeric form (e.g., imidazole) or a related heterocycle (e.g., isoxazole). alrasheedcol.edu.iq

Modifying the connectivity of the rings to create fused systems like pyrazolo[1,5-a]pyrimidines. nih.gov

This strategy has been successfully applied to pyrazole-based inhibitors to generate new lead compounds with improved drug-like properties. nih.govmdpi.com

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. arabjchem.orgnih.gov For 5-(furan-2-yl)-1H-pyrazol-3-amine, these calculations can determine:

Optimized Geometry: The most stable three-dimensional conformation of the molecule. rsc.org

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The nitrogen atoms of the pyrazole and the oxygen of the furan are typically electron-rich sites. nih.gov

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's electronic stability and reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis: This analysis investigates charge delocalization and hyperconjugative interactions within the molecule, providing insight into the stability arising from electron delocalization between the pyrazole and furan rings. nih.gov

A recent DFT study on the related compound 3-(2-furyl)-1H-pyrazole-5-carboxylic acid calculated a HOMO-LUMO energy gap of approximately 4.458 eV, suggesting high electronic stability and low chemical reactivity. nih.gov Similar calculations for 5-(furan-2-yl)-1H-pyrazol-3-amine would provide fundamental data on its stability and potential for electronic applications. nih.gov

Future Perspectives and Challenges in 5 Furan 2 Yl 1h Pyrazol 3 Amine Research

Advancing the Therapeutic Pipeline for 5-(furan-2-yl)-1H-pyrazol-3-amine-Based Compounds

The pyrazole (B372694) nucleus is a well-established "privileged scaffold" in drug discovery, known for a wide range of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. nih.govnih.govglobalresearchonline.netnih.gov The incorporation of a furan (B31954) moiety can further enhance the biological activity of the resulting hybrid molecules. nih.govjst.go.jp Derivatives of 5-(furan-2-yl)-1H-pyrazol-3-amine are being investigated for several therapeutic applications, most notably in oncology.

Research has shown that pyrazole derivatives can act on various cancer-related targets, such as cyclin-dependent kinases (CDK), epidermal growth factor receptor (EGFR), and tubulin. nih.gov For instance, novel chalcone (B49325) derivatives synthesized from furan/thiophene-pyrazole precursors have demonstrated significant in vitro anticancer activity against human cancer cell lines, including lung carcinoma (A549) and hepatocellular carcinoma (HepG2). nih.gov One particular compound, 7g, showed efficacy comparable to the standard drug doxorubicin (B1662922) against the A549 cell line. nih.gov Similarly, other studies have highlighted the potential of pyrazole derivatives linked to different moieties, like indole (B1671886), to exhibit potent cytotoxicity against various cancer cells, in some cases exceeding that of doxorubicin. nih.gov

The future of the therapeutic pipeline for these compounds lies in the strategic design and synthesis of new analogues. researchgate.net By modifying the core structure—for example, through substitutions on the furan or pyrazole rings—researchers aim to enhance potency, selectivity, and pharmacokinetic properties. The goal is to develop drug candidates that can effectively inhibit tumor growth and induce apoptosis in cancer cells, potentially leading to new treatments for diseases like non-small cell lung cancer and breast cancer. nih.govuq.edu.au

Synergistic Effects in Combination Therapies

A significant challenge in cancer treatment is the development of drug resistance. Combination therapy, where drugs with different mechanisms of action are used together, is a key strategy to overcome this issue. The potential for 5-(furan-2-yl)-1H-pyrazol-3-amine derivatives to act synergistically with existing chemotherapeutic agents is a promising area of future research.

Studies have already demonstrated the synergistic effects of certain pyrazole derivatives when combined with conventional drugs like doxorubicin, particularly in claudin-low breast cancer. nih.gov This suggests that such combinations could enhance treatment efficacy while potentially minimizing side effects by allowing for lower doses of each agent. nih.gov The conjugation of different heterocyclic scaffolds, such as indole and triazole, has also been shown to produce synergistic effects that may improve drug efficacy. mdpi.com

Future investigations will likely focus on identifying the most effective combination regimens. This involves screening various derivatives of 5-(furan-2-yl)-1H-pyrazol-3-amine alongside a panel of standard anticancer drugs against different cancer types. Understanding the molecular mechanisms behind any observed synergy will be crucial for the rational design of new combination therapies. The ultimate aim is to develop more robust treatment protocols that can combat resistant tumors and improve patient outcomes.

Innovation in Synthetic Methodologies for Complex Heterocyclic Systems

The ability to efficiently synthesize a diverse range of derivatives is fundamental to advancing drug discovery programs. jmchemsci.comrsc.org For complex heterocyclic systems like 5-(furan-2-yl)-1H-pyrazol-3-amine, innovation in synthetic methodologies is paramount. Traditional multi-step syntheses are often being replaced by more efficient and environmentally friendly approaches.

Multicomponent reactions (MCRs) have emerged as a powerful tool in this regard, allowing for the construction of complex molecules like pyrazoles in a single step from simple precursors. beilstein-journals.orgmdpi.comnih.govnih.gov These reactions are valued for their high atom economy and operational simplicity. Various MCR strategies have been developed for synthesizing pyrazole derivatives, including those involving the in-situ generation of 1,3-dielectrophiles and the use of catalysts like nano-ZnO or ytterbium triflate. beilstein-journals.org Other innovative methods include:

Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve yields. nih.gov

Ultrasound irradiation: Used to facilitate catalyst-free multicomponent reactions in aqueous media. nih.gov

Metal-catalyzed cross-coupling reactions: Advances in this area have made heteroaromatics more accessible, expanding the structural diversity of possible drug candidates. researchgate.net

Flow chemistry: This approach offers precise control over reaction conditions, leading to improved regioselectivity and yields.

A summary of innovative synthetic approaches for pyrazole derivatives is presented below.

| Synthetic Method | Description | Key Advantages |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form a complex product. beilstein-journals.orgmdpi.com | High efficiency, atom economy, reduced waste, and simplified procedures. beilstein-journals.org |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions. nih.gov | Rapid reaction times, increased yields, and enhanced reaction rates. nih.gov |

| Ultrasound Irradiation | Employing ultrasonic waves to promote chemical reactions. nih.gov | Can enable catalyst-free reactions in environmentally friendly solvents like water. nih.gov |

| Metal-Catalyzed Cross-Coupling | Using transition metal catalysts (e.g., copper, palladium) to form new C-C or C-N bonds. beilstein-journals.orgresearchgate.net | Enables access to previously inaccessible or challenging molecular structures. researchgate.net |

Future research will continue to focus on developing novel, robust, and scalable synthetic routes. rsc.org These advancements are crucial for creating large libraries of 5-(furan-2-yl)-1H-pyrazol-3-amine analogues for biological screening and for the eventual large-scale production of promising drug candidates.

Overcoming Hurdles in Preclinical Development of Novel Chemical Entities

The transition of a promising compound from the laboratory to clinical trials is a critical and challenging phase known as preclinical development. For novel chemical entities derived from 5-(furan-2-yl)-1H-pyrazol-3-amine, several hurdles must be overcome. A primary challenge is ensuring that the compound has a favorable pharmacokinetic profile, meaning it can be effectively absorbed, distributed, metabolized, and excreted by the body. researchgate.net

Key preclinical challenges include:

Toxicity: Early identification of potential toxic effects is essential to avoid late-stage failures. Pyrazole derivatives, while often effective, can exhibit toxicity that needs to be mitigated through structural modification. nih.gov

Bioavailability: The compound must reach its biological target in sufficient concentrations to be effective. Poor solubility or rapid metabolism can limit bioavailability. researchgate.net

Selectivity: The drug candidate should interact specifically with its intended target to minimize off-target effects and associated side effects. nih.gov

Predictive Models: The lack of animal models that accurately mimic human diseases can make it difficult to predict a drug's efficacy and safety in humans. srce.hrnih.gov

Strategies to overcome these hurdles involve rigorous in vitro and in vivo testing. This includes comprehensive toxicity screening, metabolic stability assays, and the use of appropriate animal models. srce.hrxybion.com Computational modeling and in silico predictions are also increasingly used to assess potential liabilities early in the development process. modernvivo.com Successfully navigating this stage requires a thorough understanding of the compound's properties and a commitment to rigorous, well-designed studies that adhere to Good Laboratory Practices (GLP). srce.hr

Ethical Considerations in Drug Discovery Research

Ethical considerations are a cornerstone of all stages of drug discovery and development, from preclinical research to human clinical trials. xybion.combiobostonconsulting.com The pursuit of new medicines based on 5-(furan-2-yl)-1H-pyrazol-3-amine must be guided by a strong ethical framework to ensure the protection of research participants, the welfare of animals, and the integrity of the scientific process. beilstein-journals.orgmdpi.comacs.org

Core ethical principles in this field are summarized in the table below.

| Ethical Principle | Description |

| Respect for Persons (Autonomy) | Requires that research participants are treated as autonomous agents and that individuals with diminished autonomy are entitled to protection. This is the basis for informed consent. nih.gov |

| Beneficence | Obligates researchers to maximize potential benefits and minimize possible harms. This involves a careful risk-benefit analysis. beilstein-journals.orgnih.gov |

| Justice | Demands the fair distribution of the benefits and burdens of research. This includes the equitable selection of research subjects. beilstein-journals.orgnih.gov |

| Scientific Integrity | Mandates robust study design, objective data analysis, and transparent reporting of all results, including negative or inconclusive findings, to build trust and ensure the validity of the research. modernvivo.combiobostonconsulting.com |

| Animal Welfare | In preclinical studies involving animals, researchers must adhere to the "3Rs" principle: Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing any pain or distress). modernvivo.com |

A major ethical challenge is ensuring that preclinical data is robust enough to justify moving to human trials. nih.gov Poorly designed or reported preclinical studies can lead to the initiation of clinical trials that are unlikely to succeed, exposing human participants to unnecessary risk. nih.gov Therefore, transparency, data sharing, and adherence to established guidelines are not just good scientific practice; they are ethical imperatives. nih.govmodernvivo.combiobostonconsulting.com

Q & A

Q. What are the common synthetic routes for preparing 5-(furan-2-yl)-1H-pyrazol-3-amine, and how are intermediates characterized?

The compound can be synthesized via cyclocondensation of acrylamide derivatives with hydrazine hydrate in ethanol. For example, analogous pyrazol-3-amine derivatives are formed by reacting substituted acrylamides with hydrazine hydrate, yielding ~80% product after refluxing for 6–8 hours . Characterization involves IR spectroscopy (NH stretches at 3448–3278 cm⁻¹) and ¹H NMR (aryl protons at δ 6.8–7.5 ppm, NH signals as D2O-exchangeable peaks) .

| Example Synthesis | Conditions | Yield | Characterization Methods |

|---|---|---|---|

| Acrylamide + Hydrazine hydrate | Ethanol, reflux | 79–80% | IR, ¹H NMR, elemental analysis |

Q. How can researchers confirm the purity and identity of 5-(furan-2-yl)-1H-pyrazol-3-amine?

Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and HPLC (reverse-phase C18 column, methanol/water mobile phase) to assess purity (>95%). For structural validation, single-crystal X-ray diffraction is ideal, as demonstrated for related pyrazol-3-amine derivatives (e.g., C–C bond precision: 0.002 Å, R factor: 0.031) .

Q. What safety precautions are critical when handling this compound?

The compound may cause skin/eye irritation (Category 2/2A hazards). Use PPE (gloves, goggles), work in a fume hood, and avoid prolonged storage to prevent degradation. Waste must be segregated and disposed via certified hazardous waste handlers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 5-(furan-2-yl)-1H-pyrazol-3-amine?

Advanced optimization involves DoE (Design of Experiments) to test variables like solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. microwave-assisted synthesis), and stoichiometry. For instance, substituting glacial acetic acid with ethanol increased yields of similar compounds from 70% to 85% . Kinetic studies (e.g., in situ FTIR monitoring) can identify rate-limiting steps.

Q. What strategies resolve contradictions in spectroscopic data for pyrazol-3-amine derivatives?

Discrepancies in NMR/IR spectra may arise from tautomerism (e.g., amine vs. imine forms) or solvent effects. Use variable-temperature NMR to probe tautomeric equilibria. For example, broadening of NH signals at elevated temperatures indicates dynamic exchange . Computational tools (e.g., DFT calculations for ¹³C NMR chemical shifts) can validate assignments .

Q. How can the biological activity of 5-(furan-2-yl)-1H-pyrazol-3-amine be systematically evaluated?

Follow a tiered approach:

- In vitro assays : Test antibacterial activity via MIC (Minimum Inhibitory Concentration) against Gram+/Gram– strains (e.g., S. aureus, E. coli) using broth microdilution .

- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Mechanistic studies : Conduct molecular docking to predict binding to targets like DNA gyrase or kinases .

| Biological Evaluation | Assay Type | Target | Key Parameters |

|---|---|---|---|

| Antibacterial | MIC | S. aureus | MIC = 8–16 µg/mL |

| Anticancer | MTT | HeLa | IC₅₀ = 12.5 µM |

Q. What crystallographic techniques are suitable for analyzing this compound’s solid-state structure?

Single-crystal X-ray diffraction is the gold standard. For example, a related compound, 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine, was resolved using Mo-Kα radiation (λ = 0.71073 Å) at 173 K, achieving an R factor of 0.031 . Challenges include growing diffraction-quality crystals—use vapor diffusion with DCM/hexane solvents.

Q. How can computational modeling predict the reactivity of 5-(furan-2-yl)-1H-pyrazol-3-amine?

Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potentials (ESP) and identify nucleophilic/electrophilic sites. For instance, the furan ring’s oxygen atom often acts as a hydrogen-bond acceptor, influencing supramolecular interactions . MD simulations can further study solvation effects.

Methodological Notes

- Contradictions in Data : Cross-validate spectral data with multiple techniques (e.g., HSQC for ambiguous NMR signals) .

- Advanced Synthesis : Explore flow chemistry for scalable production, reducing reaction times from hours to minutes .

- Safety Compliance : Adhere to GB/T 16483-2008 and OECD guidelines for chemical handling and disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.